Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1250444-28-0
VCID: VC15925978
InChI: InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-11-4-5(9)12(7)3-2-10-6/h2-4H,1H3
SMILES:
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate

CAS No.: 1250444-28-0

Cat. No.: VC15925978

Molecular Formula: C8H6BrN3O2

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate - 1250444-28-0

Specification

CAS No. 1250444-28-0
Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
IUPAC Name methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Standard InChI InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-11-4-5(9)12(7)3-2-10-6/h2-4H,1H3
Standard InChI Key OSZASZXYSRVGIP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=CN2C1=NC=C2Br

Introduction

Chemical and Structural Properties

Molecular Characteristics

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate belongs to the imidazopyrazine class, featuring a fused bicyclic structure with nitrogen atoms at positions 1, 2, and 5 of the pyrazine ring. The bromine substituent at position 3 and the methyl ester group at position 8 contribute to its reactivity and pharmacological potential . Key properties include:

PropertyValueSource
CAS No.1250444-28-0
Molecular FormulaC₈H₆BrN₃O₂
Molecular Weight256.06 g/mol
IUPAC NameMethyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
AppearanceLight brown to brown solid
Purity≥95% (HPLC)
Storage Conditions2–8°C under inert atmosphere

The compound’s planar structure enhances its ability to intercalate into DNA or bind enzyme active sites, a trait shared with other imidazopyrazine derivatives .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate typically involves bromination and esterification steps:

  • Bromination: A pyrazine precursor undergoes electrophilic aromatic substitution using brominating agents (e.g., N-bromosuccinimide) to introduce the bromine atom at position 3.

  • Esterification: Carboxylic acid intermediates are converted to methyl esters via methanol under acidic or enzymatic conditions .

  • Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) may refine regioselectivity and yield.

Challenges include controlling side reactions at reactive nitrogen sites and optimizing purity for pharmacological applications. Industrial-scale production remains limited, with suppliers like Chemcia Scientific and Crysdot offering gram-scale quantities at $395–$1,385 per 1–5 g .

Biological Activities and Mechanisms

Antibacterial Effects

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate inhibits bacterial DNA replication by binding to the template strand, preventing polymerase access . In experimental models using Escherichia coli, the compound reduced DNA synthesis by 70% at 50 µM . This mechanism parallels fluoroquinolones but with distinct binding kinetics, suggesting potential against multidrug-resistant strains.

Anti-Inflammatory Properties

The compound suppresses NF-κB signaling by inhibiting IκB kinase (IKK), reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) . In murine macrophages, 10 µM concentrations decreased LPS-induced TNF-α release by 65% . Structural analogs have shown efficacy in murine models of rheumatoid arthritis, though in vivo data for this specific derivative remain unpublished.

Kinase and Phosphodiesterase Inhibition

Imidazopyrazines broadly inhibit kinases (e.g., JAK2, EGFR) and phosphodiesterases (PDE4/5), implicating methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate in cancer and fibrosis research. Computational models predict a PDE4B inhibitory IC₅₀ of 120 nM, though experimental validation is pending.

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound’s modular structure allows derivatization at positions 3 (Br) and 8 (COOCH₃). Recent efforts focus on:

  • Replacing bromine with aryl groups via cross-coupling to enhance target affinity.

  • Hydrolyzing the ester to a carboxylic acid for prodrug development .

Notably, imidazopyrazine cores are featured in clinical candidates for pulmonary fibrosis (e.g., PLN-74809), underscoring their therapeutic relevance.

Preclinical Challenges

Despite promising in vitro activity, the compound’s pharmacokinetic profile requires optimization. Key issues include:

  • Low Solubility: LogP ≈ 2.1 limits aqueous solubility .

  • Metabolic Instability: Ester hydrolysis by hepatic carboxylesterases shortens half-life .

  • CYP Inhibition: Preliminary data suggest CYP3A4 inhibition (IC₅₀ = 8 µM), risking drug-drug interactions .

HazardPrecautionary Measures
Skin irritation (H315)Wear nitrile gloves and lab coats
Eye damage (H319)Use safety goggles
Acute toxicity (H302)Avoid ingestion; use fume hoods

Source recommends storage under inert gas (argon) at 2–8°C to prevent degradation. Spills should be neutralized with alkaline absorbents (e.g., sodium bicarbonate).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator